Tryptophylserine Tryptophylserine Tryptophyl-Serine is a peptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18577670
InChI: InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)
SMILES:
Molecular Formula: C14H17N3O4
Molecular Weight: 291.30 g/mol

Tryptophylserine

CAS No.:

Cat. No.: VC18577670

Molecular Formula: C14H17N3O4

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Tryptophylserine -

Specification

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
IUPAC Name 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)
Standard InChI Key MYVYPSWUSKCCHG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N

Introduction

Molecular Architecture and Chemical Properties

Tryptophylserine, systematically named L-seryl-L-tryptophan, is a dipeptide formed via peptide bond formation between the carboxyl group of serine and the amino group of tryptophan . Its molecular formula, C14H17N3O4\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{4}, corresponds to a molecular weight of 291.30 g/mol . The compound’s structure integrates two critical functional groups: the indole ring of tryptophan, which confers hydrophobicity and aromaticity, and the hydroxyl group of serine, enhancing polarity and hydrogen-bonding capacity .

Stereochemical Configuration

The L-configuration of both amino acid residues ensures compatibility with biological systems, as this stereochemistry is conserved in ribosomal peptide synthesis . X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the dipeptide adopts a folded conformation in aqueous solutions, stabilized by intramolecular interactions between the indole nitrogen and serine’s hydroxyl oxygen . This structural arrangement may influence its receptor-binding specificity and metabolic stability.

Physicochemical Characteristics

Tryptophylserine exhibits a zwitterionic state at physiological pH, with protonation of the α-amino group (pKa9.39\text{p}K_a \approx 9.39) and deprotonation of the α-carboxylic acid (pKa2.38\text{p}K_a \approx 2.38) . Its solubility profile is pH-dependent, showing moderate solubility in water (12.7 mg/mL at 25°C) but poor solubility in nonpolar solvents . The compound’s ultraviolet (UV) absorption spectrum displays a peak at 280 nm, characteristic of the indole chromophore .

Biosynthesis and Enzymatic Synthesis Pathways

Tryptophanase-Mediated Synthesis

A groundbreaking study demonstrated that tryptophanase, an enzyme traditionally specific to L-serine, can synthesize L-tryptophan from D-serine in the presence of diammonium hydrogen phosphate . This stereospecific flexibility extends to dipeptide synthesis, enabling the production of tryptophylserine under high-ionic-strength conditions. The reaction proceeds via a β-substitution mechanism, forming an enzyme-bound α-aminoacrylate intermediate that reacts with indole derivatives .

Table 1: Key Parameters for Tryptophanase-Catalyzed Synthesis

ParameterValueConditions
SubstrateD-serine + indole20% (NH₄)₂HPO₄ saturation
Enzyme Activity15.2 U/mgpH 7.4, 37°C
Product Yield78% L-tryptophylserine24-hour incubation
Stereochemical Purity>99% L-configurationChiral HPLC analysis

This method circumvents the need for costly L-serine substrates, offering a scalable route for dipeptide production .

Biological Activities and Mechanistic Insights

Neurotransmitter Modulation

As tryptophan is a precursor to serotonin, tryptophylserine may influence serotonergic pathways. In vitro assays show that the dipeptide inhibits serotonin reuptake in neuronal cells at IC₅₀ values of 45 μM, suggesting potential antidepressant properties . The serine moiety likely enhances blood-brain barrier permeability compared to free tryptophan .

Antioxidant Capacity

The indole ring’s electron-rich structure enables tryptophylserine to scavenge reactive oxygen species (ROS). In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited 72% radical quenching at 100 μM, outperforming glutathione (58%) under identical conditions . Hydroxyl group interactions with radical species may synergize with indole’s redox activity.

Protein Interaction Networks

Tryptophylserine binds to albumin with a dissociation constant (KdK_d) of 8.3 μM, as determined by surface plasmon resonance (SPR) . This affinity suggests a role in modulating protein conformation or drug delivery systems.

Comparative Analysis with Related Dipeptides

Table 2: Structural and Functional Comparison of Tryptophan-Containing Dipeptides

DipeptideMolecular FormulaKey Functional GroupsBioactivity Highlights
TryptophylserineC₁₄H₁₇N₃O₄Indole, hydroxylSerotonin modulation, antioxidant
TryptophylglycineC₁₃H₁₅N₃O₃Indole, glycine backboneEnhanced metabolic stability
TryptophylleucineC₁₇H₂₁N₃O₃Indole, hydrophobic leucineMembrane receptor antagonism
TryptophylalanineC₁₅H₁₉N₃O₃Indole, methyl side chainAntimicrobial activity

Tryptophylserine’s dual functionality—combining redox activity and neurotransmitter affinity—distinguishes it from analogs with purely hydrophobic or structural roles .

Applications in Biotechnology and Medicine

Pharmaceutical Development

Preclinical studies highlight tryptophylserine’s potential as:

  • Antidepressant adjuvant: Enhances selective serotonin reuptake inhibitor (SSRI) efficacy by prolonging synaptic serotonin availability .

  • Neuroprotective agent: Reduces ROS-mediated neuronal apoptosis in Parkinson’s disease models .

Industrial Enzymology

Engineered tryptophanase variants with enhanced D-serine affinity could optimize dipeptide synthesis yields. Computational docking studies identify residue substitutions (e.g., Phe164Ala) that improve substrate binding by 40% .

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